5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester
CAS No.: 1167056-52-1
Cat. No.: VC2846265
Molecular Formula: C8H8N2O5
Molecular Weight: 212.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167056-52-1 |
|---|---|
| Molecular Formula | C8H8N2O5 |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | methyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O5/c1-5-6(10(13)14)3-4-9(12)7(5)8(11)15-2/h3-4H,1-2H3 |
| Standard InChI Key | TUWWEHHZZMCXIS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C[N+](=C1C(=O)OC)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C[N+](=C1C(=O)OC)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Molecular Information
5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is a pyridine derivative with multiple functional groups attached to its heterocyclic core. The compound is characterized by the following parameters:
| Parameter | Information |
|---|---|
| CAS Number | 1167056-52-1 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | methyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O5/c1-5-6(10(13)14)3-4-9(12)7(5)8(11)15-2/h3-4H,1-2H3 |
| Standard InChIKey | TUWWEHHZZMCXIS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN+[O-])N+[O-] |
| PubChem Compound ID | 56605297 |
Structural Characteristics
The compound features a pyridine ring with four key functional groups:
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An N-oxide group at the pyridine nitrogen position
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A methyl group at position 5
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A nitro group at position 4
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A carboxylic acid methyl ester (methoxycarbonyl) group at position 6
This arrangement of functional groups creates a molecule with multiple reactive sites that contribute to its versatility in synthetic applications. The N-oxide functionality, in particular, modifies the electronic distribution within the pyridine ring, influencing its reactivity patterns compared to non-oxidized pyridines.
Physical and Chemical Properties
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid (at standard conditions) |
| Solubility | Soluble in common organic solvents |
| Polarity | Moderately to highly polar due to N-oxide, nitro, and ester groups |
| Stability | Likely stable under standard laboratory conditions |
| Reactivity | Reactive at multiple sites due to diverse functional groups |
Related pyridine N-oxide compounds typically exhibit characteristics influenced by their functional groups, with the N-oxide moiety contributing significantly to their chemical behavior and solubility properties.
Synthesis and Preparation
Purification and Analysis
Following synthesis, purification techniques such as column chromatography, recrystallization, or preparative HPLC would typically be employed to obtain the compound at a high level of purity. Analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis would be used to confirm the structure and purity of the synthesized material, similar to the analytical approaches used for related nitropyridine compounds .
Applications in Research
Role in Organic Synthesis
5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. According to the search results, it is specifically used in the synthesis of 5-methoxy substituted 7-aza-isoindolin-1-ones, highlighting its utility in constructing complex nitrogen-containing ring systems.
The compound's multiple functional groups provide diverse reaction sites that can be selectively modified, making it a versatile intermediate in multi-step synthetic sequences. The nitro group, for instance, can undergo reduction or nucleophilic substitution reactions, while the ester group can participate in hydrolysis, transesterification, or amidation reactions.
Medicinal Chemistry Applications
Pyridine N-oxide derivatives, like 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester, have been explored for their biological activities and potential pharmaceutical applications. N-oxides in general have demonstrated antibacterial activity and are being studied for their antineoplastic (anti-cancer) effects.
The unique properties of N-oxide functionalities make them particularly valuable in medicinal chemistry:
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They are typically inert under aerobic conditions but can be enzymatically reduced in hypoxic environments, making them useful for targeting hypoxic tumor tissues .
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N-oxide reduction in hypoxic tissues can lead to the selective release of cytotoxic agents, as demonstrated with compounds like SN30000, which shows superior antineoplastic effects and hypoxia selectivity .
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The N-oxide moiety can be used to modulate the physicochemical properties of drug candidates, including solubility, lipophilicity, and membrane permeability.
While these applications refer to N-oxide compounds in general rather than specifically to 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester, they highlight the potential value of this compound class in drug discovery and development .
Reactivity and Chemical Behavior
Functional Group Reactivity
The reactivity of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is influenced by its multiple functional groups, each offering distinct reactive possibilities:
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N-oxide group: Can undergo deoxygenation reactions and influences the electronic distribution within the pyridine ring, affecting its reactivity toward electrophilic and nucleophilic reagents.
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Nitro group: Acts as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic substitution reactions. It can also undergo reduction to form amino groups.
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Carboxylic acid methyl ester: Can participate in hydrolysis, transesterification, and reduction reactions to form alcohols.
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Methyl group: Can serve as a site for functionalization through oxidation or radical reactions.
These functional groups can participate in various chemical reactions, which typically follow first-order kinetics with respect to reactant concentration under certain conditions.
Structure-Activity Relationships
The substitution pattern of heterocyclic scaffolds containing N-oxide functionalities can significantly influence their chemical behavior and biological activities. For example, in related N-oxide compounds, the substitution pattern affects the back-oxidation of intermediately formed radical anions and thus the selective hypoxic release of hydroxyl radicals .
This structure-activity relationship suggests that the specific arrangement of functional groups in 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester could be critical for its reactivity and potential biological effects. The presence of both electron-withdrawing (nitro, ester) and electron-donating (methyl) groups creates a unique electronic environment that could be exploited in the design of novel reactions or bioactive compounds.
Analytical Methods
Identification and Characterization
Several analytical techniques can be employed for the identification and characterization of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information, as demonstrated with related nitropyridine compounds in the search results .
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Mass Spectrometry: Confirms the molecular weight (212.16 g/mol) and provides fragmentation patterns characteristic of the compound's structure.
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Infrared (IR) Spectroscopy: Identifies functional groups such as the ester carbonyl, nitro group, and N-oxide moiety.
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UV-Visible Spectroscopy: Provides information about the electronic transitions in the compound, which can be characteristic of its conjugated system.
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X-ray Crystallography: If crystalline material is available, provides definitive structural confirmation.
| Code | Precautionary Statement |
|---|---|
| P101 | If medical advice is needed, have product container or label at hand. |
| P102 | Keep out of reach of children. |
| P103 | Read label before use. |
Standard laboratory safety protocols should be followed when handling 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester, including:
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Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)
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Working in a well-ventilated area or fume hood
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Avoiding skin contact, inhalation, or ingestion
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Proper storage in accordance with chemical compatibility guidelines
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Appropriate disposal of waste materials
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